molecular formula C11H14O3 B2449146 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol CAS No. 1567532-35-7

4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol

Cat. No.: B2449146
CAS No.: 1567532-35-7
M. Wt: 194.23
InChI Key: XGXVVEGVBYEBNS-ONEGZZNKSA-N
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Description

4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a hydroxybutenyl group and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxyphenol with 3-hydroxybut-1-enyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxybutenyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxybutenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The methoxyphenol group may contribute to the compound’s antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxybutenyl group.

    4-hydroxy-3-methoxyphenylacetic acid: Contains a carboxylic acid group instead of a hydroxybutenyl group.

    4-hydroxy-3-methoxyphenethylamine: Features an amine group instead of a hydroxybutenyl group.

Uniqueness

4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol is unique due to the presence of both a hydroxybutenyl group and a methoxyphenol group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-8,12-13H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXVVEGVBYEBNS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC(=C(C=C1)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC(=C(C=C1)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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